molecular formula C18H15N3OS B11449659 2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B11449659
M. Wt: 321.4 g/mol
InChI Key: HMGNQSPSDRGNKH-UHFFFAOYSA-N
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Description

2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering convenient operation, short reaction times, and good yields . The reaction conditions often include the use of solvents like ethyl acetate and bases such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis could be scaled up for industrial applications, considering the benefits of reduced reaction times and increased yields.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-[5-(2-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C18H15N3OS/c1-12-6-2-4-8-14(12)19-17-16(13-7-3-5-9-15(13)22)20-18-21(17)10-11-23-18/h2-11,19,22H,1H3

InChI Key

HMGNQSPSDRGNKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CS3)C4=CC=CC=C4O

Origin of Product

United States

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